![molecular formula C11H19O7P2-3 B14631738 [4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate CAS No. 57745-78-5](/img/structure/B14631738.png)
[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate is an organophosphorus compound with the molecular formula C11H19O7P2 It is known for its unique structure, which includes both dienyl and phosphoryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate typically involves the reaction of appropriate dienyl alcohols with phosphorylating agents. One common method includes the use of phosphorus oxychloride (POCl3) as a phosphorylating agent, which reacts with the dienyl alcohol under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The dienyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Substituted dienyl phosphates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor of specific enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its ability to enhance the thermal stability of materials makes it valuable in the manufacturing of high-performance polymers.
Mecanismo De Acción
The mechanism of action of [4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. Additionally, the dienyl group can undergo reactions with reactive oxygen species, leading to the formation of stable adducts. These interactions disrupt normal cellular processes, making the compound effective in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- [4,8-Dimethylnona-3,7-dienyl] phosphate
- [4,8-Dimethylnona-3,7-dienoxy] phosphoric acid
- [4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphonate
Uniqueness
Compared to similar compounds, [4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate stands out due to its dual functionality, which allows it to participate in a wider range of chemical reactions. Its unique structure also enhances its stability and reactivity, making it a versatile compound in various applications.
Propiedades
Número CAS |
57745-78-5 |
|---|---|
Fórmula molecular |
C11H19O7P2-3 |
Peso molecular |
325.21 g/mol |
Nombre IUPAC |
[4,8-dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate |
InChI |
InChI=1S/C11H22O7P2/c1-10(2)6-4-7-11(3)8-5-9-17-20(15,16)18-19(12,13)14/h6,8H,4-5,7,9H2,1-3H3,(H,15,16)(H2,12,13,14)/p-3 |
Clave InChI |
GHIBYGJVGUJOBM-UHFFFAOYSA-K |
SMILES canónico |
CC(=CCCC(=CCCOP(=O)([O-])OP(=O)([O-])[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
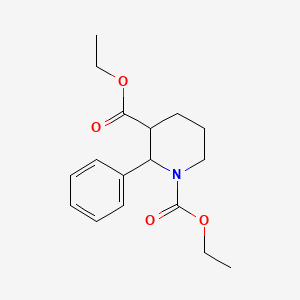

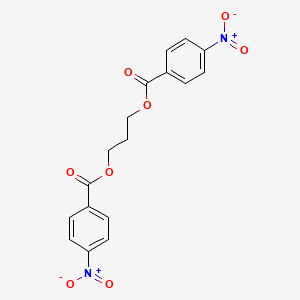

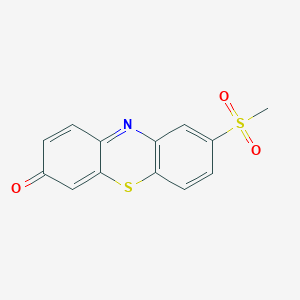

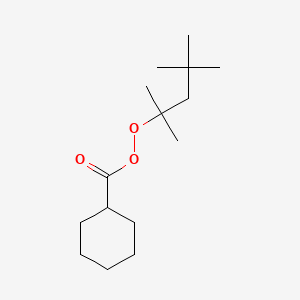
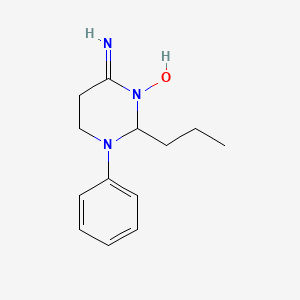
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
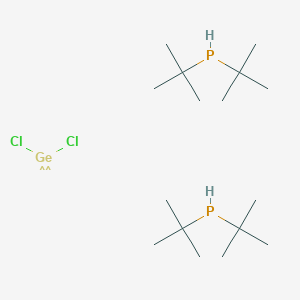
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
